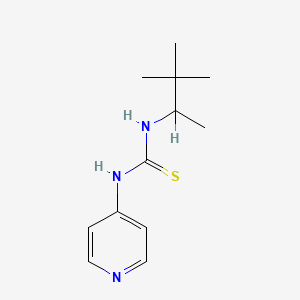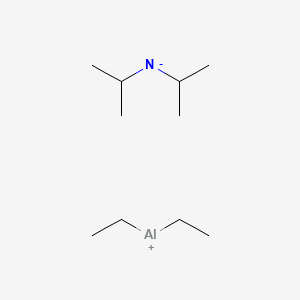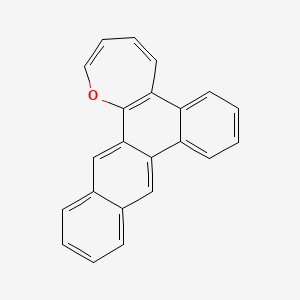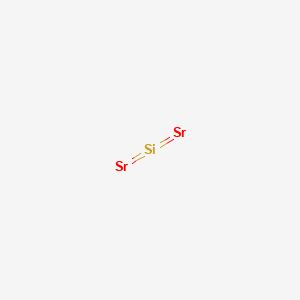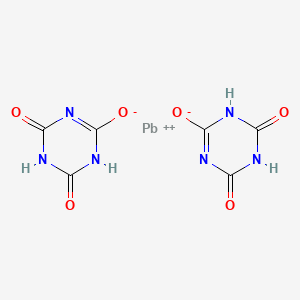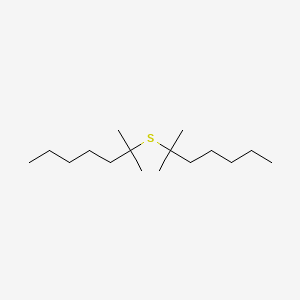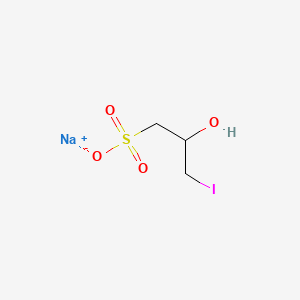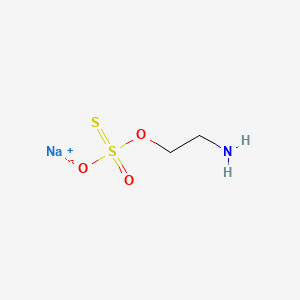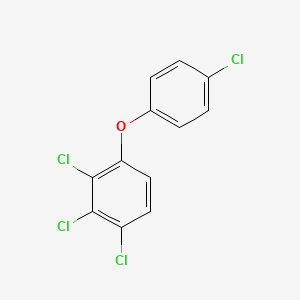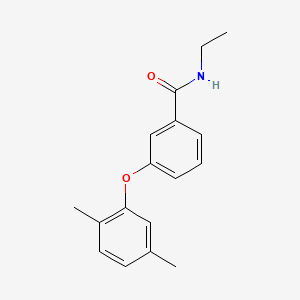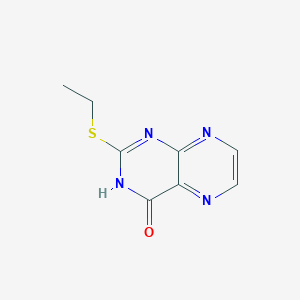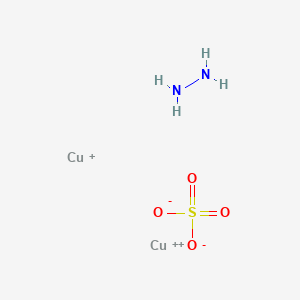
Copper;copper(1+);hydrazine;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid, copper salt, compound with hydrazine typically involves the reaction of copper(II) sulfate with hydrazine sulfate in an aqueous solution. The reaction can be represented as follows:
CuSO4+N2H4⋅H2SO4→Cu(N2H4)2SO4
The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of sulfuric acid, copper salt, compound with hydrazine involves large-scale mixing of copper(II) sulfate and hydrazine sulfate solutions. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, concentration, and pH .
Análisis De Reacciones Químicas
Types of Reactions
Sulfuric acid, copper salt, compound with hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide and nitrogen gas.
Reduction: It can be reduced to form copper metal and ammonia.
Substitution: The hydrazine ligands can be substituted by other ligands such as ammonia or water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions are typically carried out in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Copper(II) oxide and nitrogen gas.
Reduction: Copper metal and ammonia.
Substitution: Complexes with different ligands such as copper(II) ammonia complex.
Aplicaciones Científicas De Investigación
Sulfuric acid, copper salt, compound with hydrazine has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in electroplating, as a corrosion inhibitor, and in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of sulfuric acid, copper salt, compound with hydrazine involves the coordination of hydrazine ligands to the copper(II) ion. This coordination alters the electronic structure of the copper ion, making it more reactive in various chemical processes. The compound can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) sulfate: A common copper salt used in various applications.
Copper(II) ammonia complex: A coordination compound with ammonia ligands.
Copper(II) chloride: Another copper salt with different chemical properties.
Uniqueness
The compound’s ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable subject of study .
Propiedades
Número CAS |
53433-02-6 |
|---|---|
Fórmula molecular |
Cu2H4N2O4S+ |
Peso molecular |
255.20 g/mol |
Nombre IUPAC |
copper;copper(1+);hydrazine;sulfate |
InChI |
InChI=1S/2Cu.H4N2.H2O4S/c;;1-2;1-5(2,3)4/h;;1-2H2;(H2,1,2,3,4)/q+1;+2;;/p-2 |
Clave InChI |
TZCMLXIEMPAOQW-UHFFFAOYSA-L |
SMILES canónico |
NN.[O-]S(=O)(=O)[O-].[Cu+].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


